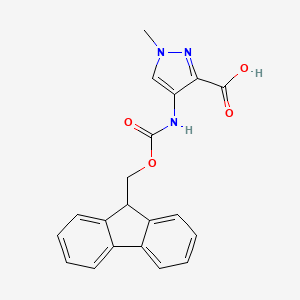

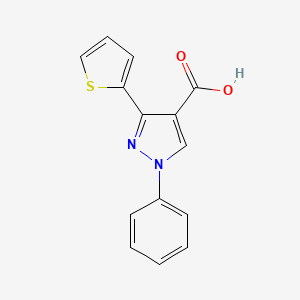

![molecular formula C8H4BrClN2O2 B2517983 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923225-00-7](/img/structure/B2517983.png)

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical intermediate that can be utilized in the synthesis of various heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the development of new pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several steps, starting from basic raw materials such as dichloropyridine. For instance, 3-Chloro-2-hydrazine pyridine is synthesized from 2,3-dichloropyridine via nucleophilic substitution with aqueous hydrazine . Subsequent cyclization with diethyl maleate and bromination with phosphorus oxybromide leads to the formation of brominated pyrazole intermediates . These intermediates can then be further modified to produce various derivatives, including those with the imidazo[1,2-a]pyridine structure .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR spectroscopy. Single crystal X-ray diffraction studies provide unambiguous confirmation of the structure, including bond lengths and angles . These techniques are essential for ensuring the correct molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. For example, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines leads to the formation of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Additionally, the reaction between acid chloride and 2,3-diaminopyridine can yield different products depending on the reaction conditions, such as the presence of a base and the solvent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various analytical techniques. The crystal packing, hydrogen bonding, and π-π stacking interactions are factors that influence the physical state and stability of the compounds . The overall yield and purity of the synthesized compounds are also important considerations, with methods being optimized to improve these parameters .

Applications De Recherche Scientifique

Coordination Polymers

The application of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives has been studied in the development of coordination polymers. A study detailed the construction of zero-dimensional complexes and one-dimensional coordination polymers using a new ligand derived from a similar imidazo[1,2-a]pyridine structure. This process involves the assembly of polymers into porous three-dimensional frameworks, influenced by the types of organic solvents used during the synthesis. Moreover, the dimensionality of the complexes is affected by the deprotonation levels of the ligand, which are contingent on the solvent used. This research also delves into the photoluminescent and magnetic properties of the synthesized compounds (Yin et al., 2021).

Synthesis of Novel Compounds

The compound's utility extends to the synthesis of novel compounds. One study illustrates the synthesis of novel compounds using 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an intermediate. The process encompasses multiple stages, including hydrazining, ester-bromination, oxidation, and hydrolysis, culminating in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. These compounds were thoroughly characterized to confirm their structure (Yun-shang, 2011).

Optical Properties and Functionalization

Further research emphasizes the synthesis and investigation of optical properties of novel derivatives originating from similar imidazo[1,2-a]pyridine structures. A study synthesized a series of novel derivatives and characterized them using various spectroscopic techniques. The fluorescence spectral characteristics were explored, showing that absorption and emission maxima were less correlated with substituent groups, suggesting potential for application in material science and optoelectronics (Ge et al., 2014).

Palladium-Catalyzed Functionalization

The palladium-catalyzed C-H alkenylation method was investigated for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, including derivatives with a chloro substituent in the 6-position. This method allows for the functionalization of imidazo[1,2-a]pyridines with various substituents, enabling the creation of polyfunctional compounds. This research provides insight into the scope and limitations of this method, offering pathways for the synthesis of complex molecules (Koubachi et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAWBCUJQYCZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

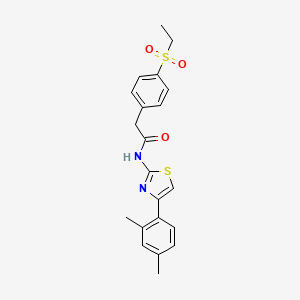

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

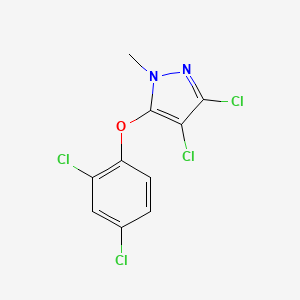

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

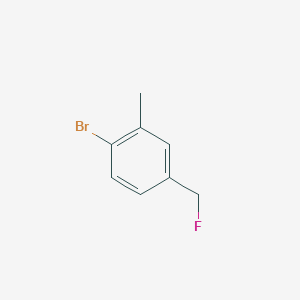

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)